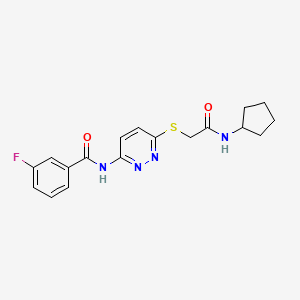

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

描述

属性

IUPAC Name |

N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2S/c19-13-5-3-4-12(10-13)18(25)21-15-8-9-17(23-22-15)26-11-16(24)20-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHJARLHEOSUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with a thiol derivative to introduce the thioether group.

Introduction of the Cyclopentylamino Group: The intermediate is then reacted with cyclopentylamine under appropriate conditions to form the cyclopentylamino moiety.

Attachment of the Oxoethyl Group: The compound is further modified by introducing the oxoethyl group through an acylation reaction.

Final Coupling with 3-Fluorobenzoyl Chloride: The final step involves coupling the intermediate with 3-fluorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

Substitution: The aromatic fluorine atom may participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Sulfoxides and Sulfones: From oxidation of the thioether group.

Alcohols: From reduction of the oxo group.

Substituted Derivatives: From nucleophilic aromatic substitution reactions.

科学研究应用

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, pyridazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for its interactions with specific biological targets.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, the compound may be used in the development of agrochemicals, dyes, or other specialty chemicals.

作用机制

The mechanism of action of “N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

Receptor Modulation: Interacting with a receptor to either activate or inhibit its signaling pathway.

相似化合物的比较

Discussion

The target compound’s pyridazine core and fluorine substitution distinguish it from pyrimidinone-based analogues (2b/2c) and pesticidal benzamides (flutolanil, inabenfide). Its cyclopentyl group offers a balance of lipophilicity and steric bulk compared to tert-butyl derivatives (6g/6p). While nitro-substituted compounds (2b/2c) exhibit higher melting points (likely due to stronger intermolecular interactions), the target’s fluorine and cyclopentyl groups may enhance solubility and target engagement.

生物活性

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide, with CAS Number 1021136-52-6, is a compound of interest due to its potential biological activities. Its molecular formula is and it has a molecular weight of 362.5 g/mol. This compound is part of a class of derivatives that have shown promise in various therapeutic areas, particularly in antiviral and anticancer research.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally similar to this compound. For instance, derivatives based on thienopyridazine scaffolds have demonstrated efficacy against influenza viruses by inhibiting protein-protein interactions critical for viral replication. These compounds target the viral RNA-dependent RNA polymerase (RdRP), which is essential for viral transcription and replication .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Cycloheptathiophene-3-carboxamide | RdRP | Antiviral against FluA/B | |

| This compound | TBD | TBD | Current Study |

Anticancer Activity

This compound and its analogs have been investigated for their anticancer properties, particularly as inhibitors of Polo-like kinase 1 (Plk1). Plk1 is a key regulator of cell division, and its overexpression is linked to various cancers. Compounds that inhibit Plk1 can potentially halt tumor growth by disrupting mitotic processes .

Key Findings:

- Compounds with similar structures have shown IC50 values in the low micromolar range against Plk1.

Case Study 1: Inhibition of Influenza Virus

A study focused on the development of antiviral agents revealed that compounds similar to this compound were effective in inhibiting the assembly of RdRP subunits. This was particularly relevant for strains resistant to existing antiviral therapies like oseltamivir, showcasing the need for novel mechanisms .

Case Study 2: Targeting Cancer Cell Proliferation

In another investigation, derivatives targeting Plk1 were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications on the phenyl ring significantly impacted the binding affinity and inhibitory activity against Plk1, suggesting a structure-activity relationship that could be exploited in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。